molecular formula C13H8FNO2 B6375832 2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% CAS No. 1261963-63-6

2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95%

Cat. No. B6375832
CAS RN: 1261963-63-6
M. Wt: 229.21 g/mol
InChI Key: NPRZVBMMVSVUQW-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% (2C4FHP) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 125-127°C and a boiling point of 240-242°C. It is soluble in water, methanol, and ethanol, and is insoluble in ether, chloroform, and ethyl acetate. 2C4FHP is widely used in research applications due to its unique properties and its ability to be synthesized in a relatively simple manner.

Mechanism of Action

2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% acts as an inhibitor of the CYP enzymes, which are involved in the metabolism of drugs and other xenobiotics. It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme's activity. In addition, it has been shown to inhibit the activity of other enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Biochemical and Physiological Effects
2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of CYP enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to inhibit the activity of other enzymes, such as COX and LOX, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively simple to synthesize, and it has a wide range of applications in scientific research. It is also relatively stable and can be stored for extended periods of time. However, it has some limitations as well. It is toxic, and it can be degraded by light and heat, making it unsuitable for long-term storage.

Future Directions

There are a number of potential future directions for research involving 2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95%. These include further investigation into its mechanism of action, its effects on the activity of other enzymes, and its potential use in the development of new drugs. Additionally, further research could be conducted into its effects on the metabolism of drugs and other xenobiotics, and its potential use as an inhibitor of CYP enzymes. Finally, research could be conducted into its potential use as an anti-cancer agent and its potential use as an antioxidant.

Synthesis Methods

2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-fluoro-3-hydroxybenzoic acid with acrylonitrile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This results in the formation of 2-cyano-4-fluoro-3-hydroxybenzoic acid, which is then reacted with sodium hydroxide to form 2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95%. The reaction is completed by the addition of ethanol to precipitate the product.

Scientific Research Applications

2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme kinetics, the synthesis of pharmaceuticals, and the investigation of biochemical pathways. In particular, it has been used in the study of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% has also been used in the synthesis of several drugs, including the anti-inflammatory drug ibuprofen and the anti-cancer drug imatinib.

properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-11-6-9(2-4-13(11)17)8-1-3-12(16)10(5-8)7-15/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRZVBMMVSVUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684699
Record name 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol

CAS RN

1261963-63-6
Record name 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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